

Application Notes and Protocols: Liebeskind-Srogl Cross-Coupling with 1-Phenylvinylboronic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1-Phenylvinylboronic acid*

Cat. No.: *B081392*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

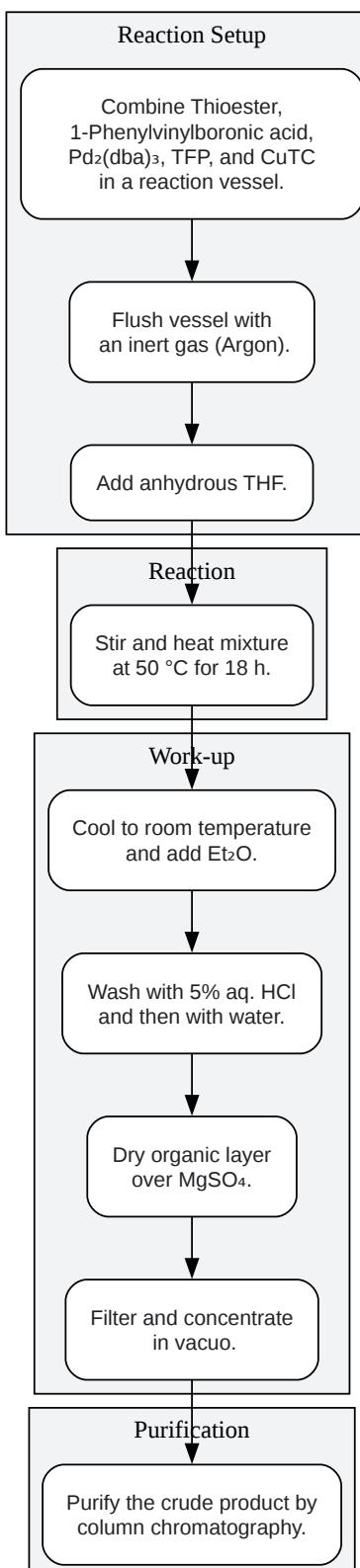
The Liebeskind-Srogl cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.^{[1][2]} This palladium-catalyzed reaction involves the coupling of a thioester with a boronic acid, uniquely facilitated by a stoichiometric amount of a copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (CuTC).^{[2][3][4]} A key advantage of this methodology is that it proceeds under neutral conditions, making it highly compatible with a wide range of functional groups and particularly valuable in the synthesis of complex, base-sensitive molecules often encountered in medicinal chemistry and natural product synthesis.^{[4][5][6]} The reaction has been successfully applied to a variety of thioesters and boronic acids, including vinylboronic acids, to generate valuable ketone building blocks.^{[3][7]} This document provides detailed application notes and a protocol for the Liebeskind-Srogl cross-coupling reaction using **1-phenylvinylboronic acid** as the coupling partner.

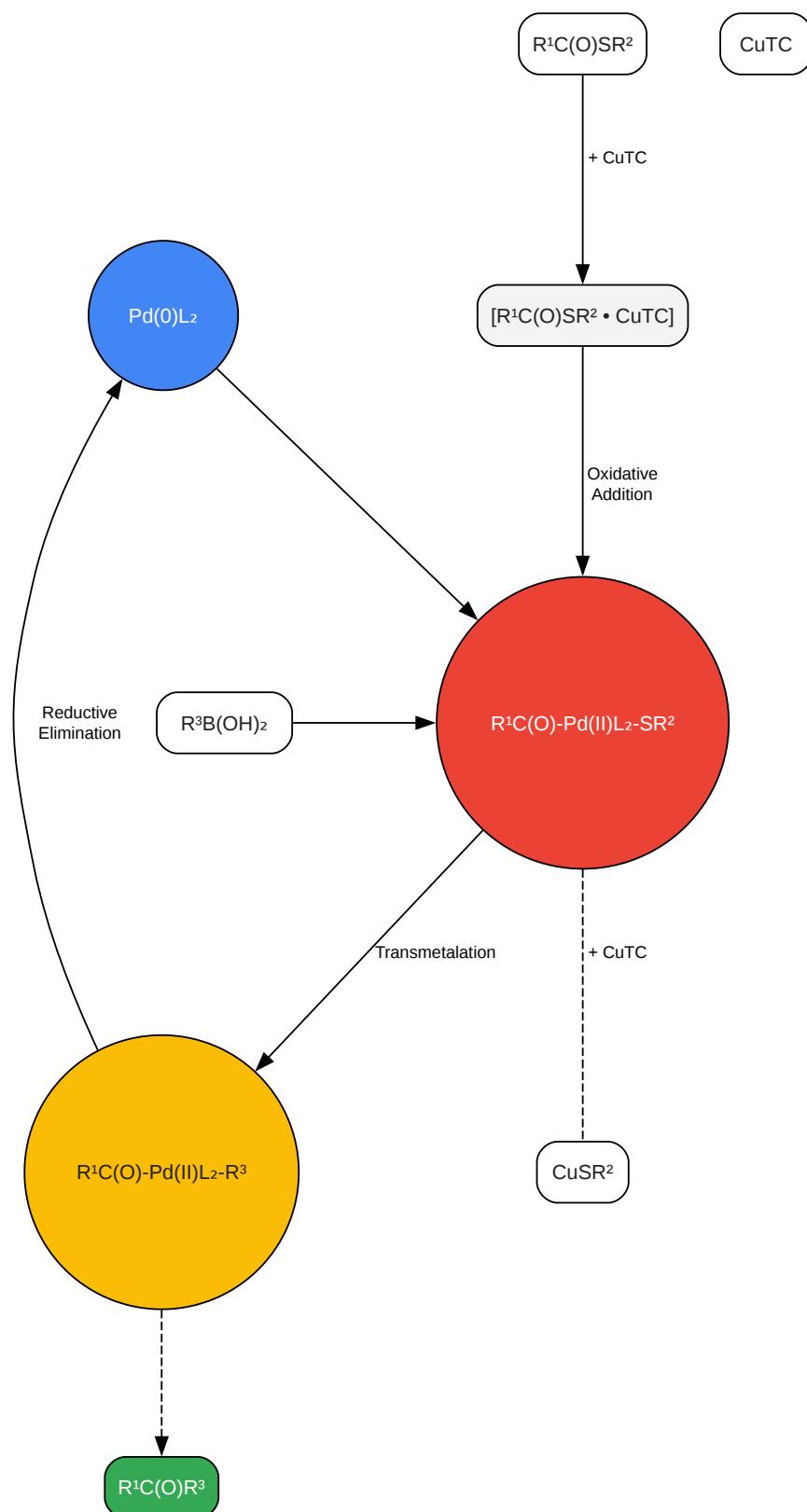
Applications in Drug Development

The Liebeskind-Srogl coupling offers significant advantages in the synthesis of pharmacologically active compounds. Its tolerance of various functional groups and mild reaction conditions allow for the late-stage modification of complex molecular scaffolds, a crucial aspect of modern drug discovery.^{[6][8]} The ability to construct intricate ketone-

containing molecules opens avenues for the synthesis of novel therapeutic agents, including enzyme inhibitors and receptor modulators. For instance, this reaction has been employed in the synthesis of compounds with potential antituberculosis activity.[\[8\]](#)[\[9\]](#)

Data Presentation


The following table summarizes typical reaction parameters and expected outcomes for the Liebeskind-Srogl cross-coupling of a generic thioester with **1-phenylvinylboronic acid**. Please note that yields are substrate-dependent and optimization may be required for specific applications.


Entry	Thioester	Palladium um Catalyst (mol%)	Ligand (mol%)	Copper (I) Salt (equiv)	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Aryl Thioester	Pd ₂ (dba) ₃ (1.0)	TFP (3.0)	CuTC (1.5)	THF	50	18	85-95
2	Alkyl Thioester	Pd ₂ (dba) ₃ (1.0)	TFP (3.0)	CuTC (1.5)	THF	50	18	70-85

TFP = Tris(2-furyl)phosphine, CuTC = Copper(I) thiophene-2-carboxylate, THF = Tetrahydrofuran

Experimental Workflow

The following diagram outlines the general experimental workflow for the Liebeskind-Srogl cross-coupling reaction.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Liebeskind-Srogl C-C cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liebeskind–Srogl coupling - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Thiol Ester-Boronic Acid Coupling. A Mechanistically Unprecedented and General Ketone Synthesis [organic-chemistry.org]
- 6. The Liebeskind-Srogl cross-coupling reaction towards the synthesis of biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Solid-phase synthesis of aryl squaramides using Liebeskind–Srogl cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02225H [pubs.rsc.org]
- 9. The Liebeskind–Srogl Cross-Coupling Reaction as a Crucial Step in the Synthesis of New Squaramide-Based Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Liebeskind-Srogl Cross-Coupling with 1-Phenylvinylboronic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b081392#liebeskind-srogl-cross-coupling-with-1-phenylvinylboronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com